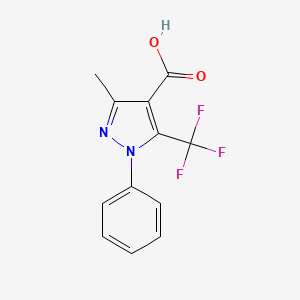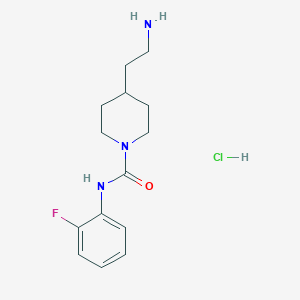
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a chemical compound which is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with trifluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with trifluoromethyl, methyl and carboxylic acid groups attached in specific positions . The molecular weight of a similar compound, 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-, is 150.1018 .Chemical Reactions Analysis
This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C6H6F2N2O2 and a molar mass of 176.12 . A similar compound, 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-, has a molecular weight of 150.1018 .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid and its derivatives are crucial in the field of heterocyclic compound synthesis. Particularly, derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) are valued for their reactivity and versatility as building blocks. They are extensively used in the synthesis of various heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of DCNP allows for mild reaction conditions, enabling the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. This versatile application in synthesis underscores the importance of DCNP and its derivatives in organic chemistry and materials science (Gomaa & Ali, 2020).
Biological Applications
Derivatives of pyrazole carboxylic acid, such as this compound, are recognized for their significant biological activities. These compounds are essential scaffolds in medicinal chemistry, attributed to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and biological applications of these derivatives are of paramount importance, serving as a foundation for developing novel therapeutic agents. The wide range of biological activities makes these compounds highly valuable in the discovery and design of new drugs with improved efficacy and specificity (Cetin, 2020).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its antifungal properties, as well as its potential use in the synthesis of new fungicides . Additionally, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a promising area of research .
Propiedades
IUPAC Name |
3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLHNNXEHSAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497833-15-5 |
Source


|
| Record name | 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2803901.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803906.png)




![(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2803914.png)
![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)
